molecular formula C18H27ClN4O4 B13555901 7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride

7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride

Cat. No.: B13555901
M. Wt: 398.9 g/mol
InChI Key: KIOIUNKDIDONCN-UHFFFAOYSA-N
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Description

7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an amino group, a diazinan-1-yl group, and a methoxyphenyl group. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide hydrochloride typically involves multiple steps. One common method includes the reaction of a heptanamide derivative with a diazinan-1-yl compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as cerium chloride (CeCl3), which facilitates the formation of the desired product with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high purity and yield, often involving rigorous quality control measures. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of alkylated products.

Scientific Research Applications

7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide hydrochloride involves its interaction with specific molecular targets. It can inhibit bacterial growth by interfering with essential enzymes and pathways. The compound’s diazinan-1-yl group plays a crucial role in enhancing its biological activity, potentially leading to synergistic effects when combined with other antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H27ClN4O4

Molecular Weight

398.9 g/mol

IUPAC Name

7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamide;hydrochloride

InChI

InChI=1S/C18H26N4O4.ClH/c1-26-15-12-13(20-16(23)6-4-2-3-5-10-19)7-8-14(15)22-11-9-17(24)21-18(22)25;/h7-8,12H,2-6,9-11,19H2,1H3,(H,20,23)(H,21,24,25);1H

InChI Key

KIOIUNKDIDONCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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